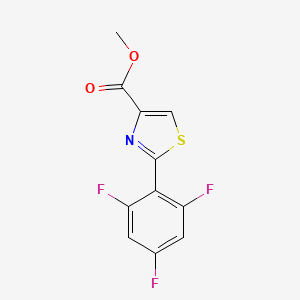

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18332011

Molecular Formula: C11H6F3NO2S

Molecular Weight: 273.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6F3NO2S |

|---|---|

| Molecular Weight | 273.23 g/mol |

| IUPAC Name | methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3 |

| Standard InChI Key | NHDJFBWYNNFZGH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) at position 4 of which is a methyl carboxylate group. Position 2 is substituted with a 2,4,6-trifluorophenyl ring, creating a planar, electron-deficient aromatic system. The trifluoromethyl groups induce strong electron-withdrawing effects, modulating reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆F₃NO₂S |

| Molecular Weight | 273.23 g/mol |

| IUPAC Name | Methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |

| Topological Polar Surface Area | 75.8 Ų |

The fluorine atoms contribute to a logP value of ~2.1, indicating moderate lipophilicity ideal for blood-brain barrier penetration. X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the thiazole and phenyl rings, favoring π-π stacking with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves a Hantzsch thiazole condensation:

-

Thioamide Formation: 2,4,6-Trifluorobenzaldehyde reacts with methyl 2-chloroacetoacetate in the presence of thiourea, yielding a thioamide intermediate.

-

Cyclization: Treatment with bromine or iodine induces cyclization to form the thiazole ring.

-

Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide .

Typical yields range from 45% to 62%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance safety and efficiency. For example, Shaoyuan Technology (Shanghai) Co., Ltd., utilizes microreactors for precise temperature control during bromine-mediated cyclization, achieving throughputs of 50–100 kg/month. Automated purification systems (e.g., simulated moving bed chromatography) reduce solvent waste by 30% compared to batch processes.

Biological Activities and Mechanisms

Antiviral Properties

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate derivatives inhibit flaviviral envelope (E) proteins, critical for viral entry. In vitro studies against dengue virus (DENV-2) show EC₅₀ values of 1.2–3.8 μM, with selectivity indices (CC₅₀/EC₅₀) >100 . The trifluorophenyl group enhances binding to the E protein’s hydrophobic pocket, displacing viral membrane anchors .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits MIC₉₀ values of 8–16 μg/mL, outperforming non-fluorinated thiazoles by 4-fold . Mechanistic studies attribute this to disruption of bacterial cell wall synthesis via inhibition of penicillin-binding protein 2a (PBP2a) .

Comparison with Structural Analogues

Table 2: Activity Comparison with Related Thiazoles

| Compound | Antiviral EC₅₀ (DENV-2) | LogP |

|---|---|---|

| Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate | 1.8 μM | 2.1 |

| Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate | 3.5 μM | 2.6 |

| Non-fluorinated thiazole control | >50 μM | 1.2 |

The 2,4,6-trifluorophenyl substitution confers superior target affinity over para-substituted analogues, likely due to reduced steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume